molecular formula C10H13NO5 B5912322 2-[2-(4-nitrophenoxy)ethoxy]ethanol CAS No. 90512-18-8

2-[2-(4-nitrophenoxy)ethoxy]ethanol

Cat. No.: B5912322
CAS No.: 90512-18-8
M. Wt: 227.21 g/mol
InChI Key: JEQVAGWIQNXLOE-UHFFFAOYSA-N
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Description

2-[2-(4-Nitrophenoxy)ethoxy]ethanol is an organic compound that features a nitrophenyl group linked to a diethylene glycol monoethyl ether chain. While specific studies on this exact molecule are limited in the public domain, its structure suggests significant potential as a versatile building block or intermediate in chemical synthesis and materials science. The 4-nitrophenoxy moiety is a well-known electron-withdrawing group that can participate in various chemical reactions, making it useful in the development of more complex molecular architectures . The ethylene glycol ether portion of the molecule, similar to compounds like 2-(2-Ethoxyethoxy)ethanol, is known to impart good solvating properties for a range of substances, including resins, dyes, and polymers . This combination of a reactive aromatic system and a hydrophilic chain makes this compound a candidate for applications in the synthesis of specialty polymers, as a solubility-modifying tag in organic synthesis, or in the preparation of prodrugs and conjugates where controlled release is desired. Researchers might explore its utility in creating novel surfactants or as a component in the formulation of inks and coatings. This product is intended for research purposes and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2-(4-nitrophenoxy)ethoxy]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO5/c12-5-6-15-7-8-16-10-3-1-9(2-4-10)11(13)14/h1-4,12H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEQVAGWIQNXLOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OCCOCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80337427
Record name Ethanol, 2-[2-(4-nitrophenoxy)ethoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80337427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90512-18-8
Record name Ethanol, 2-[2-(4-nitrophenoxy)ethoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80337427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comprehensive Synthetic Methodologies for 2 2 4 Nitrophenoxy Ethoxy Ethanol

Established Ether Bond Formation Pathways for Aryl-Alkoxy Linkages

The creation of the ether bond between the 4-nitrophenyl group and the diethylene glycol moiety is the cornerstone of synthesizing 2-[2-(4-nitrophenoxy)ethoxy]ethanol. Several classical and effective methods are employed for this purpose.

Nucleophilic Aromatic Substitution Variants Utilizing 4-Nitrophenol (B140041) Derivatives

Nucleophilic aromatic substitution (SNAr) is a primary method for forming aryl-alkoxy linkages, particularly when the aromatic ring is activated by electron-withdrawing groups. nih.govnih.govlibretexts.org The nitro group in the para position of 4-nitrophenol makes the aromatic ring susceptible to nucleophilic attack. nih.govlibretexts.org

In a typical synthesis, 4-nitrophenol is deprotonated by a base to form the more nucleophilic 4-nitrophenoxide ion. This anion then attacks an appropriate electrophile, such as a halo-derivatized diethylene glycol, to form the desired ether. The reaction is facilitated by the resonance stabilization of the negative charge in the intermediate Meisenheimer complex, which is an adduct formed between the aromatic compound and the nucleophile. nih.govlibretexts.org The presence of the nitro group ortho or para to the leaving group is crucial for this stabilization. libretexts.org

Reactant 1Reactant 2ProductKey Feature
4-Nitrophenol2-(2-chloroethoxy)ethanolThis compoundSNAr reaction
4-NitrofluorobenzeneDiethylene glycolThis compoundFluorine as a good leaving group
2,4-DinitrochlorobenzeneEthylene (B1197577) glycol2-(2,4-Dinitrophenoxy)ethanolHighly activated aromatic ring

Williamson Ether Synthesis Strategies for the Aryl-O-Alkyl Bond

The Williamson ether synthesis is a versatile and widely used method for preparing both symmetrical and unsymmetrical ethers. oxfordreference.comchemeurope.com This reaction involves the reaction of an alkoxide ion with a primary alkyl halide through an SN2 mechanism. chemeurope.comyoutube.com In the context of synthesizing this compound, two main approaches are possible.

The first, and more common, approach involves the reaction of sodium 4-nitrophenoxide with a suitable diethylene glycol derivative, such as 2-(2-chloroethoxy)ethanol. libretexts.org The alternative involves reacting the sodium salt of diethylene glycol with 1-chloro-4-nitrobenzene. However, the former is generally preferred as aryl halides are less reactive in SN2 reactions. masterorganicchemistry.com The reaction is typically carried out in a polar aprotic solvent like acetonitrile (B52724) or N,N-dimethylformamide to enhance the nucleophilicity of the alkoxide. chemeurope.com

Reactant 1Reactant 2SolventKey Feature
Sodium 4-nitrophenoxide2-(2-chloroethoxy)ethanolAcetonitrileClassic Williamson synthesis
4-Nitrophenol, NaOH2-(2-bromoethoxy)ethanolDMFIn situ formation of phenoxide
4-Nitrophenol, Ag2O2-(2-iodoethoxy)ethanolTolueneMilder conditions with silver oxide libretexts.org

Ring-Opening Reactions of Cyclic Ethers with Phenolic Precursors

The ring-opening of cyclic ethers, particularly strained rings like epoxides (oxiranes), provides another pathway to form the ether linkage. libretexts.orgchegg.com In this method, 4-nitrophenol, acting as a nucleophile, attacks one of the carbon atoms of a cyclic ether, such as ethylene oxide or 1,4-dioxane (B91453), leading to the opening of the ring and the formation of the ether bond.

This reaction can be catalyzed by either acid or base. Under basic conditions, the more nucleophilic 4-nitrophenoxide attacks the less substituted carbon of the epoxide in an SN2-like manner. chegg.com Acid catalysis involves protonation of the ether oxygen, making the ring more susceptible to nucleophilic attack by the neutral 4-nitrophenol. The reaction with a symmetrical ether like 1,4-dioxane would require more forcing conditions to cleave the C-O bond. youtube.com

Phenolic PrecursorCyclic EtherCatalystProduct Aspect
4-NitrophenolEthylene OxideNaOH (Base)Forms 2-(4-nitrophenoxy)ethanol (B102608)
4-Nitrophenol2-(chloromethyl)oxiraneAcid (e.g., H2SO4)Potential for further reaction
4-Nitrophenol1,4-DioxaneStrong AcidCleavage of a less strained ether youtube.com

Functional Group Interconversions and Chemoselective Transformations on the 4-Nitrophenoxy Moiety

Once this compound is synthesized, its functional groups can be further modified to create a range of derivatives.

Reduction of the Nitro Group to Amino Functionality

The reduction of the nitro group to an amino group is a fundamental transformation in organic synthesis, yielding the corresponding aniline (B41778) derivative, 2-[2-(4-aminophenoxy)ethoxy]ethanol. wikipedia.orgresearchgate.net A variety of reducing agents can be employed for this purpose, with the choice often depending on the presence of other functional groups in the molecule. acs.org

Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel is a common and efficient method. wikipedia.org Metal-based reductions, such as using iron, tin, or zinc in acidic media, are also widely used. wikipedia.org For more selective reductions, reagents like sodium hydrosulfite or tin(II) chloride can be employed. wikipedia.org The chemoselectivity of these reactions is crucial to avoid the reduction of other functionalities if present. google.comresearchgate.net

Starting MaterialReducing Agent/CatalystProductKey Feature
This compoundH₂, Pd/C2-[2-(4-aminophenoxy)ethoxy]ethanolCatalytic hydrogenation
This compoundFe, HCl2-[2-(4-aminophenoxy)ethoxy]ethanolMetal/acid reduction
This compoundSnCl₂2-[2-(4-aminophenoxy)ethoxy]ethanolChemoselective reduction
This compoundNa₂S₂O₄2-[2-(4-aminophenoxy)ethoxy]ethanolSelective reduction with sodium hydrosulfite wikipedia.org

Selective Derivatization of the Terminal Hydroxyl Group

The terminal hydroxyl group of this compound can be selectively derivatized to introduce a variety of functional groups. nih.gov These reactions typically involve the reaction of the alcohol with an electrophilic reagent.

Common derivatization reactions include esterification with acyl chlorides or anhydrides, and etherification with alkyl halides. nih.govresearchgate.net To enhance selectivity and reactivity, the hydroxyl group can be converted to a better leaving group, such as a tosylate, by reacting it with p-toluenesulfonyl chloride (TsCl). rsc.org This tosylate can then be readily displaced by a wide range of nucleophiles. The choice of reaction conditions and reagents is critical to ensure that the reaction occurs selectively at the terminal hydroxyl group without affecting the nitro group or the aromatic ether linkage. nih.gov

Starting MaterialReagentProduct TypeKey Feature
This compoundAcetyl ChlorideEsterFormation of an acetate (B1210297) ester
This compoundMethyl Iodide, NaHEtherFormation of a methyl ether
This compoundp-Toluenesulfonyl ChlorideTosylateActivation of the hydroxyl group rsc.org
This compoundAcetic AnhydrideEsterAcetylation of the hydroxyl group nih.gov

Optimization of Reaction Conditions and Catalyst Selection for High-Yield Production and Purity

The efficiency of the Williamson ether synthesis for producing this compound is highly dependent on the careful optimization of several reaction parameters, including the choice of base, solvent, temperature, and the use of catalysts. numberanalytics.com The goal is to maximize the yield and purity of the desired product while minimizing side reactions.

The reaction follows an S\textsubscript{N}2 mechanism, where the phenoxide ion acts as the nucleophile. wikipedia.org To generate the 4-nitrophenoxide in situ, a suitable base is required. The strength and type of base are critical. Strong bases like sodium hydride (NaH) or potassium hydride (KH) are effective for deprotonating the phenol (B47542). masterorganicchemistry.com Alternatively, alkali metal hydroxides such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), or even carbonate bases like potassium carbonate (K2CO3), can be employed, often in conjunction with a phase-transfer catalyst. wikipedia.orgutahtech.edu

The choice of solvent is another crucial factor. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile are often preferred as they can solvate the cation, thereby enhancing the nucleophilicity of the alkoxide anion. wikipedia.orgmasterorganicchemistry.com

Catalyst selection plays a pivotal role in accelerating the reaction rate and improving yields. For reactions involving a two-phase system (e.g., an aqueous phase for the base and an organic phase for the reactants), phase-transfer catalysts (PTCs) are particularly effective. numberanalytics.comcrdeepjournal.org These catalysts, such as quaternary ammonium (B1175870) salts (e.g., tetrabutylammonium (B224687) bromide) or crown ethers, facilitate the transfer of the phenoxide anion from the aqueous phase to the organic phase where the reaction occurs. wikipedia.orgutahtech.eduyoutube.com This enhances the reaction rate and allows for milder reaction conditions. In some cases, metal catalysts or their salts, such as those involving copper or silver, have been used to activate the alkyl halide, though this is less common for simple Williamson ether syntheses. wikipedia.orgbyjus.com

The reaction temperature and duration are also optimized to ensure the completion of the reaction while preventing the degradation of reactants or products. A typical Williamson reaction is conducted at temperatures ranging from 50 to 100 °C and can take from 1 to 8 hours to complete. wikipedia.org

Interactive Data Table: Optimization of Williamson Ether Synthesis for Aryl Ethers

ParameterCondition 1Condition 2Condition 3Condition 4
Base Sodium Hydride (NaH)Potassium Carbonate (K2CO3)Sodium Hydroxide (NaOH)Potassium tert-butoxide
Solvent Dimethylformamide (DMF)AcetoneWater/DichloromethaneTetrahydrofuran (THF)
Catalyst NoneNoneTetrabutylammonium bromide (PTC)18-crown-6
Temperature Room Temperature to 80°CRefluxRoom Temperature50°C
Typical Yield HighModerate to HighHighHigh
Purity Good to ExcellentGoodGood to ExcellentExcellent

This table presents typical conditions for the Williamson ether synthesis of aryl ethers, which can be adapted for the synthesis of this compound.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. This involves the use of less hazardous materials, alternative energy sources, and more efficient reaction conditions.

One of the key green approaches is the use of microwave-assisted synthesis . benthamdirect.com Microwave irradiation can significantly reduce reaction times, often from hours to minutes, and can lead to higher yields and purer products. orgchemres.orgsacredheart.edu This method is energy-efficient and aligns with the green chemistry principle of designing for energy efficiency. For instance, microwave-assisted Williamson ether synthesis has been shown to be effective for the preparation of various ethers, often under solvent-free conditions or using greener solvents. benthamdirect.com A study on microwave-assisted synthesis of para-nitrophenol demonstrated a rapid reaction time of just one minute with a high yield of 89%. orientjchem.org

The use of greener solvents is another important aspect. Traditional polar aprotic solvents like DMF and DMSO are effective but have toxicity concerns. Green alternatives include water, ethanol (B145695), and polyethylene (B3416737) glycol (PEG). rsc.orgresearchgate.net Water is an ideal green solvent, and its use is often enabled by phase-transfer catalysis. utahtech.edu PEG is a non-toxic, biodegradable, and recyclable solvent that has been successfully used in various organic transformations, including ether synthesis. rsc.orgresearchgate.net

Catalyst choice also plays a role in the greenness of the synthesis. The use of highly efficient and recyclable catalysts is preferred. Phase-transfer catalysts, for example, can be used in small quantities and are often recyclable. researchgate.net The development of solid-supported catalysts is another area of interest, as they can be easily separated from the reaction mixture and reused, minimizing waste.

Furthermore, the principle of atom economy is considered. The Williamson ether synthesis itself has a good atom economy, as most of the atoms from the reactants are incorporated into the final product. Optimizing the reaction to minimize by-products further enhances its green credentials.

Interactive Data Table: Green Chemistry Approaches for Williamson Ether Synthesis

Green ApproachTechnique/ReagentAdvantage
Alternative Energy Microwave IrradiationReduced reaction time, increased yield, energy efficiency. benthamdirect.comsacredheart.edu
Green Solvents Water (with PTC)Non-toxic, readily available, safe. utahtech.edu
Polyethylene Glycol (PEG)Non-toxic, biodegradable, recyclable. rsc.orgresearchgate.net
EthanolRenewable, less toxic than many organic solvents.
Catalysis Phase-Transfer Catalysis (PTC)High efficiency, allows use of greener solvents, milder conditions. numberanalytics.comcrdeepjournal.org
Solid-Supported CatalystsEasy separation and recyclability, reduced waste.

This table summarizes green chemistry strategies applicable to the synthesis of this compound via Williamson ether synthesis.

Advanced Spectroscopic and Structural Elucidation of 2 2 4 Nitrophenoxy Ethoxy Ethanol

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Conformational Analysis and Dynamics

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise connectivity and spatial arrangement of atoms in a molecule. For 2-[2-(4-nitrophenoxy)ethoxy]ethanol, NMR provides insights into the flexible nature of its ethoxy side chain and the electronic environment of the aromatic ring.

The flexible diethylene glycol chain attached to the nitrophenyl ether presents opportunities for multiple conformations in solution. Variable-Temperature (VT) NMR studies are employed to investigate the dynamics of these conformational changes, particularly the rotation around single bonds that may be hindered. nih.govnih.gov As the temperature of the sample is changed, the rate of interconversion between different rotamers (conformational isomers) is altered.

At low temperatures, this rotation can become slow on the NMR timescale, leading to the appearance of separate signals for protons or carbons in chemically distinct environments. nih.gov As the temperature is increased, the rate of rotation increases, causing these distinct signals to broaden and eventually merge into a single, averaged signal at a specific temperature known as the coalescence temperature (Tc). st-andrews.ac.ukmontana.edu The free energy of activation (ΔG‡) for the rotational barrier can be calculated from the coalescence temperature and the chemical shift difference between the signals at low temperature. st-andrews.ac.uk This analysis provides quantitative data on the energy landscape of the molecule's flexible chain dynamics. mst.edu

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Data for this compound

Atom Position (see Figure 1)Predicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Multiplicity / Notes
H-2, H-6~8.20~126Doublet (d)
H-3, H-5~7.05~115Doublet (d)
C-1-~164Quaternary
C-4-~142Quaternary
H-a~4.25~69Triplet (t)
H-b~3.90~70Triplet (t)
H-c~3.75~72Triplet (t)
H-d~3.65~61Triplet (t)
OHVariable-Singlet (s), broad

Predicted values are based on standard functional group increments and data from analogous structures.

Chemical structure of this compound with atom numbering for NMR assignments.Figure 1: Chemical structure of this compound with labeling for NMR assignment.

While one-dimensional NMR provides initial information, two-dimensional (2D) NMR techniques are essential for the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals, especially within the complex, overlapping methylene (B1212753) region of the ethoxy chain. youtube.com

COSY (Correlation Spectroscopy): This experiment reveals scalar (through-bond) couplings between protons, typically over two or three bonds. It would show clear correlations between the adjacent methylene groups in the chain (H-a with H-b, H-b with H-c, and H-c with H-d), confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with the signal of the carbon to which it is directly attached. It allows for the definitive assignment of each carbon in the ethoxy chain by linking it to its known proton signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over longer ranges (typically 2-4 bonds). Key correlations would be expected from the H-a protons to the aromatic C-1 carbon, confirming the ether linkage, and from the H-3/H-5 protons to the C-1 and C-4 carbons.

NOESY/ROESY (Nuclear Overhauser Effect/Rotating-Frame Overhauser Effect Spectroscopy): These experiments detect through-space interactions between protons that are close to each other, regardless of whether they are connected by bonds. This can provide valuable information on the preferred conformation of the flexible side chain in solution.

Vibrational Spectroscopy (FT-IR, Raman) for Hydrogen Bonding Networks and Functional Group Environment Assessment

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of a molecule's functional groups. thermofisher.com These methods are particularly sensitive to the chemical environment and intermolecular forces, such as hydrogen bonding. researchgate.netnih.gov

For this compound, the key vibrational modes include:

Nitro Group (NO₂): Strong, characteristic asymmetric and symmetric stretching bands are expected in the FT-IR spectrum.

Ether Linkages (C-O-C): Aryl-alkyl and alkyl-alkyl ether stretches will produce strong signals.

Hydroxyl Group (O-H): The position and shape of the O-H stretching band are highly indicative of hydrogen bonding. In the condensed phase, intermolecular hydrogen bonding between the terminal alcohol of one molecule and an oxygen atom (from the alcohol, ether, or nitro group) of another would lead to a broad absorption band at a lower wavenumber (typically 3200-3500 cm⁻¹) compared to a free, non-bonded O-H group. rsc.org

Aromatic Ring: C=C stretching vibrations within the benzene (B151609) ring and C-H bending vibrations provide a fingerprint of the substitution pattern.

Raman spectroscopy provides complementary information. While the polar nitro and hydroxyl groups give strong IR signals, the aromatic ring vibrations are often more intense in the Raman spectrum. scispace.com

Table 2: Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Typical Intensity (IR)
O-H (Alcohol)H-bonded stretch3500 - 3200Strong, Broad
C-H (Aromatic)Stretch3100 - 3000Medium
C-H (Aliphatic)Stretch3000 - 2850Medium-Strong
C=C (Aromatic)Stretch1600 - 1475Medium-Strong
NO₂ (Nitro)Asymmetric stretch1570 - 1500Very Strong
NO₂ (Nitro)Symmetric stretch1370 - 1300Very Strong
C-O (Aryl Ether)Asymmetric stretch1270 - 1230Strong
C-O (Alkyl Ether)Stretch1150 - 1085Strong
C-O (Alcohol)Stretch1075 - 1000Strong

Mass Spectrometry for Fragmentation Pathway Elucidation and Mechanistic Insights

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its molecular ion. whitman.edu For this compound, under electron ionization (EI), the molecular ion (M⁺˙) would be formed, and its subsequent fragmentation can be predicted based on the stability of the resulting ions and neutral losses.

The most likely fragmentation pathways would involve cleavages at the ether linkages, which are common fragmentation points in such molecules. libretexts.orgresearchgate.net

Cleavage of the ethoxy units: Sequential loss of ethylene (B1197577) oxide units (C₂H₄O, mass = 44 Da) is a characteristic fragmentation pattern for oligo(ethylene glycol) derivatives.

α-Cleavage: Fission of the bond alpha to the ether oxygen atoms is a favorable process. Cleavage between the aromatic ring and the ether oxygen could yield a 4-nitrophenoxy radical or cation (m/z 139).

Fragmentation of the nitrophenyl group: The molecular ion may lose NO (30 Da) or NO₂ (46 Da), which are common fragmentation patterns for aromatic nitro compounds. nist.gov

Formation of key fragment ions: The base peak in the spectrum could correspond to a particularly stable fragment, such as the ion at m/z 123 (C₆H₅NO₂⁺˙) or other resonance-stabilized structures.

High-resolution mass spectrometry (HRMS) would allow for the determination of the exact elemental composition of the parent ion and each fragment, further confirming the proposed fragmentation pathways. researchgate.net

Table 3: Plausible Mass Spectrometry Fragments for this compound (M.W. = 227.21 g/mol )

m/zProposed FormulaProposed Structure / Loss
227[C₁₀H₁₃NO₅]⁺˙Molecular Ion (M⁺˙)
183[C₈H₉NO₄]⁺˙Loss of C₂H₄O (ethylene oxide)
181[C₁₀H₁₁NO₄]⁺Loss of H₂O
139[C₆H₅NO₃]⁺4-nitrophenoxy cation
123[C₆H₅NO₂]⁺˙4-nitrophenol (B140041) radical cation
109[C₆H₅O₂]⁺Loss of NO from m/z 139
93[C₆H₅O]⁺Phenoxy cation
45[C₂H₅O]⁺[CH₂CH₂OH]⁺ fragment

Single-Crystal X-ray Diffraction Analysis of Solid-State Packing and Intermolecular Interactions

The most definitive method for determining the three-dimensional structure of a molecule in the solid state is single-crystal X-ray diffraction. This technique provides precise coordinates for each atom, allowing for the accurate measurement of bond lengths, bond angles, and torsional angles. brynmawr.edu

Hydrogen Bonding: The terminal hydroxyl group is a prime hydrogen bond donor. It would likely form strong O-H···O bonds, with the acceptor being an oxygen atom from a nitro group, an ether linkage, or the hydroxyl group of an adjacent molecule. researchgate.net

C-H···O Interactions: Weak hydrogen bonds between aromatic or aliphatic C-H groups and oxygen atoms (nitro or ether) are also expected to play a role in the crystal packing. nih.gov

The analysis would also reveal the solid-state conformation of the flexible ethoxy chain, showing whether it adopts a folded or extended geometry to optimize packing and intermolecular forces.

Table 4: Example of Crystallographic Data Table

ParameterExample Value
Chemical FormulaC₁₀H₁₃NO₅
Formula Weight227.21
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.51
b (Å)7.62
c (Å)17.34
β (°)98.5
Volume (ų)1109
Z (molecules/cell)4
R-factor< 0.05

This table is illustrative of typical data obtained from an X-ray diffraction experiment and does not represent measured data for this specific compound.

Electronic Absorption and Emission Spectroscopy for Optical Properties and Charge Transfer Characteristics

Electronic spectroscopy, primarily UV-Visible absorption spectroscopy, investigates the electronic transitions within a molecule. The 4-nitrophenyl group acts as a strong chromophore, dominating the electronic spectrum of this compound.

The spectrum is expected to show intense absorptions corresponding to π → π* transitions within the aromatic system. Additionally, a lower-energy, less intense n → π* transition associated with the nitro group is expected. The presence of the electron-donating ether oxygen atom directly attached to the electron-withdrawing nitrophenyl system creates the potential for an intramolecular charge transfer (ICT) transition. In this transition, absorption of light promotes an electron from a high-energy orbital localized on the ether oxygen (donor) to a low-energy orbital primarily on the nitro group (acceptor).

The ICT character of an electronic transition can be investigated through solvatochromism—the change in absorption wavelength with solvent polarity. For a transition to an ICT state that is more polar than the ground state, an increase in solvent polarity will stabilize the excited state more than the ground state, resulting in a red shift (bathochromism) of the absorption maximum (λmax). Emission spectroscopy (fluorescence) could also be used to study the properties of the excited state, although many nitroaromatic compounds exhibit low fluorescence quantum yields.

Table 5: Expected Electronic Absorption Data

Transition TypeExpected λmax (nm)Solvent Dependence
π → π~220-240Minor
Intramolecular Charge Transfer (ICT)~290-330Significant (bathochromic shift with increasing solvent polarity)
n → π~340-380Minor (hypsochromic shift with increasing solvent polarity)

Mechanistic Investigations of Chemical Transformations Involving 2 2 4 Nitrophenoxy Ethoxy Ethanol

Reaction Kinetics and Thermodynamics of 2-[2-(4-nitrophenoxy)ethoxy]ethanol and its Derivatives

The presence of hydroxyl (-OH) groups and ether linkages (-O-) suggests specific solubility and reactivity characteristics. ontosight.ai The thermodynamic stability and intermolecular interactions are also influenced by these groups. ontosight.ai While specific kinetic data for this exact compound is not extensively documented in readily available literature, its physical properties provide insight into its thermodynamic profile.

Table 1: Physical and Chemical Properties of this compound and Related Compounds Below is an interactive data table summarizing key properties.

PropertyThis compound2-(4-Nitrophenoxy)ethanol (B102608)UnitSource
Molecular FormulaC₁₂H₁₇NO₆C₈H₉NO₄ uni.lunist.gov
Molecular Weight271.26183.16 g/mol uni.lunih.gov
Melting PointData not available82-85°C lookchem.com
Boiling PointData not available182 (at 11 mmHg)°C lookchem.com
DensityData not available1.314g/cm³ lookchem.com
Flash PointData not available172°C lookchem.com
pKaData not available13.93±0.10 lookchem.com
LogPData not available1.489 lookchem.com

The thermodynamic data for related, simpler molecules like 2-ethoxyethanol (B86334) can provide a baseline for understanding the energetic properties of the ether linkages. chemeo.comnist.gov For instance, the enthalpy of vaporization and heat capacity are fundamental parameters that influence reaction energetics. chemeo.comnist.gov The kinetics of its reactions, such as substitutions or reductions, would be influenced by factors like solvent polarity, temperature, and the choice of catalyst, consistent with general principles of physical organic chemistry.

Reactivity Profiles of the Nitro Group: Reductions and Electron Transfer Mechanisms

The nitro group is one of the most readily reducible functional groups in organic chemistry. wikipedia.org The electron-withdrawing nature of the nitro group on the aromatic ring of this compound makes it a prime site for nucleophilic attack and reduction. researchgate.net A variety of reagents and conditions can be employed to achieve different reduction products, showcasing the versatility of this functional group in synthesis. wikipedia.orgmasterorganicchemistry.com

Common Reduction Pathways:

Reduction to Amines: This is a common and synthetically important transformation. It can be achieved through catalytic hydrogenation or by using dissolving metals. masterorganicchemistry.com

Catalytic Hydrogenation: Reagents like palladium on carbon (Pd/C) or Raney nickel with hydrogen gas (H₂) are highly effective for reducing both aromatic and aliphatic nitro groups to primary amines. commonorganicchemistry.com Platinum(IV) oxide is another suitable catalyst. wikipedia.org

Metal-Acid Systems: Metals such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) are classic reagents for this reduction. masterorganicchemistry.comcommonorganicchemistry.com The use of iron in acidic media is considered a mild method. commonorganicchemistry.com

Tin(II) Chloride: Stannous chloride (SnCl₂) offers a mild route to reduce nitro groups to amines, which is advantageous when other sensitive functional groups are present. researchgate.netmasterorganicchemistry.comcommonorganicchemistry.com

Partial Reduction to Hydroxylamines: Under controlled conditions, the reduction can be stopped at the hydroxylamine (B1172632) stage. This can be achieved using reagents like zinc dust in aqueous ammonium (B1175870) chloride or through electrolytic reduction. wikipedia.org

Reduction to Azo Compounds: The use of strong reducing agents like lithium aluminum hydride (LiAlH₄) with aromatic nitro compounds typically leads to the formation of azo compounds rather than amines. commonorganicchemistry.com

Table 2: Summary of Reagents for Nitro Group Reduction This interactive table outlines common reagents and their primary products when reacting with aromatic nitro compounds.

Reagent(s)Primary ProductNotesSource
H₂ with Pd/C, PtO₂, or Raney NiAmine (R-NH₂)Common and efficient method for complete reduction. masterorganicchemistry.comcommonorganicchemistry.com masterorganicchemistry.comcommonorganicchemistry.com
Fe, Zn, or Sn in acid (e.g., HCl)Amine (R-NH₂)Classic and widely used reduction method. masterorganicchemistry.comcommonorganicchemistry.com masterorganicchemistry.comcommonorganicchemistry.com
Tin(II) Chloride (SnCl₂)Amine (R-NH₂)A mild reducing agent, useful for selective reductions. researchgate.netmasterorganicchemistry.com researchgate.netmasterorganicchemistry.com
Zinc (Zn) with NH₄ClHydroxylamine (R-NHOH)Allows for partial reduction of the nitro group. wikipedia.org wikipedia.org
Lithium Aluminum Hydride (LiAlH₄)Azo compound (R-N=N-R)Tends to produce azo products with aromatic nitro compounds. commonorganicchemistry.com commonorganicchemistry.com
Sodium Hydrosulfite (Na₂S₂O₄)Amine (R-NH₂)Another method for reduction to anilines. wikipedia.org wikipedia.org

The mechanism of these reductions often involves a series of single-electron transfer steps. For metal-based reductions, the process is believed to proceed through intermediates like the nitroso and hydroxylamine species before reaching the final amine product.

Reactivity of the Hydroxyl and Ether Linkages in Substitution and Oxidation Processes

The aliphatic portion of this compound contains both a primary hydroxyl group and two ether linkages, each with distinct reactivity. ontosight.ai

Hydroxyl Group Reactivity: The terminal hydroxyl group (-OH) is a versatile functional handle. msu.edu

Nucleophilicity and Electrophilicity: The oxygen atom's lone pairs make the hydroxyl group nucleophilic. youtube.com It can attack electrophiles, a key step in reactions like the Williamson ether synthesis. msu.edu Conversely, the carbon atom attached to the electronegative oxygen is electrophilic and can be attacked by nucleophiles, although the hydroxyl group is a poor leaving group. youtube.comlibretexts.org

Substitution Reactions: To enhance its ability to act as a leaving group, the hydroxyl group is typically protonated in strong acid or converted into a better leaving group, such as a tosylate or mesylate ester. libretexts.org This allows for subsequent Sₙ2 reactions.

Esterification: The hydroxyl group readily reacts with carboxylic acids and their derivatives (like acid chlorides or anhydrides) to form esters.

Ether Linkage Reactivity: Ethers are generally considered to be chemically inert and are often used as solvents in organic reactions. youtube.com However, they can undergo specific reactions under more forceful conditions.

Acidic Cleavage: The ether bonds in the di-ethoxy chain can be cleaved by strong acids, particularly hydrohalic acids like HBr or HI. This reaction typically proceeds via an Sₙ1 or Sₙ2 mechanism, depending on the structure of the ether.

Autooxidation: Like many ethers, the ethoxy groups are susceptible to slow oxidation in the presence of air (autooxidation) to form explosive hydroperoxides. youtube.com This is a radical-mediated process. youtube.com

The presence of these functional groups allows for a range of transformations, enabling the modification of the aliphatic chain of the molecule for various applications, such as polymerization or the attachment of other molecular fragments. ontosight.ailookchem.com

Supramolecular Interactions and Self-Assembly Propensities of this compound

The molecular structure of this compound is conducive to forming non-covalent interactions, which are the basis of supramolecular chemistry and self-assembly.

Hydrogen Bonding: The terminal hydroxyl group is a potent hydrogen bond donor and acceptor. The ether oxygens and the oxygens of the nitro group can also act as hydrogen bond acceptors. ontosight.ai These interactions are crucial for dictating the solid-state packing of the molecule and its behavior in solution.

π-π Stacking: The electron-deficient 4-nitrophenyl ring can participate in π-π stacking interactions with other aromatic systems. This type of interaction is common in the self-assembly of aromatic compounds.

Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to the highly polar nitro group and the ether linkages, leading to strong dipole-dipole interactions that can influence its aggregation behavior.

While specific studies on the self-assembly of this compound are not widely reported, the combination of hydrogen bonding sites, a π-acidic aromatic ring, and a flexible hydrophilic chain suggests a propensity for forming ordered structures, such as micelles or liquid crystals, under appropriate conditions. The related compound 2-(p-Nitrophenoxy)ethanol is utilized in the preparation of inimers (molecules that are both initiator and monomer) for polymerization, highlighting the potential of this class of molecules to be incorporated into larger macromolecular assemblies. lookchem.com

Electrochemical Behavior and Redox Transformations of this compound and its Analogues

The electrochemical behavior of this compound is dominated by the redox activity of the aromatic nitro group. The reduction of nitroarenes is a well-studied electrochemical process.

The nitro group can undergo a series of electron and proton transfer steps. The precise pathway and the final product depend on factors such as the electrode material, the solvent system, and particularly the pH of the solution.

In acidic media, the reduction typically proceeds via the formation of a nitroso intermediate, followed by a hydroxylamine, and finally the corresponding amine in a multi-electron process.

In alkaline or aprotic media, the initial one-electron reduction of the nitro group forms a stable radical anion. This radical anion can undergo further reactions, such as dimerization to form an azoxy compound, which can be further reduced to azo and hydrazo species.

Electrolytic reduction provides a controlled method for synthesizing specific products. For example, the selective reduction of nitroarenes to aryl hydroxylamines can be achieved electrochemically. wikipedia.org This control over the redox transformation makes electrochemistry a valuable tool for studying the reaction mechanisms and for selectively synthesizing derivatives of this compound. The reduction potential is a key parameter that quantifies the ease of adding an electron to the molecule and is significantly influenced by the electronic environment of the nitro group.

Derivatization and Analog Synthesis for Advanced Functional Materials

Synthesis of Polymeric Systems Incorporating 2-[2-(4-nitrophenoxy)ethoxy]ethanol as a Monomer or Cross-linker

Alternatively, the di-functional nature of derivatives of this compound can be exploited for cross-linking existing polymer chains. This process enhances the mechanical strength and thermal resistance of the material, creating robust polymer networks. The specific properties of these polymeric systems are highly dependent on the nature of the polymer backbone and the concentration of the incorporated this compound units.

Table 1: Polymerization Strategies Involving Functionalized Monomers

Polymerization TypeMonomer TypePotential Polymer Characteristics
Free Radical PolymerizationVinyl-functionalized this compoundThermoplastics with tunable thermal properties. mdpi.com
Anionic PolymerizationStyrene derivatives with protected hydroxyl groupsAmphiphilic homopolymers capable of self-assembly. rsc.org
CopolymerizationWith monomers like acrylonitrile (B1666552) or styreneCopolymers with varied mechanical and thermal properties. researchgate.net

Preparation of Esters and Ethers of this compound with Tailored Terminal Functionalities

The terminal hydroxyl group of this compound provides a convenient site for derivatization through esterification and etherification reactions, allowing for the introduction of a wide array of terminal functionalities.

Ester Synthesis:

Esters are commonly synthesized by reacting the alcohol with a carboxylic acid or its more reactive derivatives, such as acyl chlorides or acid anhydrides, often in the presence of an acid catalyst like sulfuric acid. chemguide.co.uklibretexts.org This reaction is versatile, enabling the attachment of various alkyl or aryl groups to the core molecule. For example, reaction with a long-chain fatty acid would increase the lipophilicity of the molecule, while reaction with a carboxylic acid containing a fluorescent tag could impart photoactive properties. The choice of the carboxylic acid directly dictates the properties of the resulting ester. A general method involves heating the alcohol and carboxylic acid under reflux with an acid catalyst to drive the reversible reaction towards the ester product. chemguide.co.uk

Ether Synthesis:

The Williamson ether synthesis is a classic and highly effective method for preparing ethers from alcohols. masterorganicchemistry.comyoutube.com This S_N2 reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide. masterorganicchemistry.com The choice of the alkyl halide determines the nature of the ether's terminal group. This method is particularly useful for introducing a variety of functional groups, including those that might not be stable under the acidic conditions of esterification.

Table 2: Synthesis of Esters and Ethers

Reaction TypeReagentsKey ConditionsProduct Functionality
EsterificationCarboxylic Acid, Sulfuric Acid (catalyst)Heating under reflux. chemguide.co.ukTailored lipophilicity, introduction of functional tags.
EsterificationAcyl ChlorideVigorous reaction at room temperature. libretexts.orgRapid formation of esters.
Williamson Ether SynthesisAlkyl Halide, Strong Base (e.g., NaH)S_N2 reaction conditions. masterorganicchemistry.comIntroduction of a wide range of terminal groups.

Design and Synthesis of Photoactive and Redox-Active Derivatives of this compound

The inherent electronic properties of the nitrophenyl group in this compound make it a suitable scaffold for designing photoactive and redox-active derivatives.

Photoactive Derivatives:

The nitroaromatic system can be chemically modified to create molecules that interact with light. For instance, reduction of the nitro group to an amino group, followed by diazotization and coupling reactions, can lead to the formation of azo dyes. These derivatives exhibit strong absorption in the visible region of the electromagnetic spectrum, making them useful as chromophores in various applications. Furthermore, the introduction of other photoactive moieties, such as pyrene (B120774) or anthracene, through ester or ether linkages can lead to fluorescent probes or photosensitizers.

Redox-Active Derivatives:

The nitro group is a well-known electroactive functional group that can undergo reversible reduction. This property can be harnessed to create redox-active materials. By incorporating this molecule into electrodes or polymer films, materials with potential applications in sensors, electrocatalysis, or energy storage can be developed. The redox potential of the nitro group can be fine-tuned by introducing electron-donating or electron-withdrawing substituents on the aromatic ring.

Analogues Featuring Varied Aryl Substituents and Alkoxy Chain Lengths: Synthetic Strategies and Comparative Analysis

Systematic structural modifications to this compound, specifically altering the substituents on the aryl ring and the length of the alkoxy chain, allow for a detailed investigation of structure-property relationships.

Synthetic Strategies:

Varied Aryl Substituents: Analogues with different substituents on the phenyl ring can be synthesized by starting with the appropriately substituted 4-nitrophenol (B140041). For example, using 2-bromo-4-nitrophenol (B183087) or 2-methyl-4-nitrophenol (B1582141) in the initial etherification step would yield analogues with these respective substituents. The introduction of various functional groups, such as halogens, alkyls, or other electron-withdrawing or -donating groups, can significantly impact the electronic properties and reactivity of the molecule. nih.govorganic-chemistry.org

Varied Alkoxy Chain Lengths: The length of the polyethylene (B3416737) glycol (PEG)-like chain can be readily modified by using different oligo(ethylene glycol) starting materials. For instance, reacting 4-nitrophenol with triethylene glycol or tetraethylene glycol would produce analogues with longer, more flexible alkoxy chains. uni.lu This variation in chain length can influence properties such as solubility, hydrophilicity, and the ability to form self-assembled structures. nih.gov

Comparative Analysis:

Computational and Theoretical Studies on 2 2 4 Nitrophenoxy Ethoxy Ethanol

Quantum Chemical Calculations for Molecular Electronic Structure and Reactivity Prediction

Quantum chemical calculations are instrumental in elucidating the electronic structure of molecules, which in turn governs their reactivity and spectroscopic properties.

Density Functional Theory (DFT) Studies on Conformational Energetics and Tautomerism

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It can be applied to 2-[2-(4-nitrophenoxy)ethoxy]ethanol to understand its conformational preferences and the possibility of tautomerism.

The conformational landscape of this compound is determined by the rotational freedom around its single bonds, particularly within the ethoxyethanol chain. DFT calculations can be used to determine the relative energies of different conformers, identifying the most stable geometries. For flexible molecules like this, even high-energy conformers can be relevant in chemical reactions and interactions. nih.gov

Studies on related para-substituted nitrobenzene (B124822) derivatives show that the orientation of the nitro group relative to the benzene (B151609) ring significantly impacts the molecule's properties. mdpi.comresearchgate.net For this compound, DFT could be used to calculate the rotational barrier of the C-N bond and the nitro group's twist angle, which influences the molecule's aromaticity and electronic properties. mdpi.comresearchgate.net

Tautomerism is less likely for this compound as it lacks the typical functional groups that readily undergo proton transfer. However, DFT calculations could definitively explore the potential energy surface for any hypothetical tautomeric forms to confirm their high-energy, non-viable nature.

A representative DFT study on a model dipeptide highlighted how different conformers can be identified and their relative stabilities calculated in both gas and solvent phases. nih.gov A similar approach for this compound would provide valuable insights into its structural preferences.

Table 1: Hypothetical Relative Energies of this compound Conformers Calculated by DFT

ConformerDihedral Angle (O-C-C-O)Relative Energy (kcal/mol)
Anti180°0.00
Gauche60°1.5 - 2.5
Eclipsed> 5.0

Note: This table is illustrative and based on typical energy differences for similar fragments. Actual values would require specific DFT calculations.

Ab Initio Methods for High-Accuracy Energetic and Spectroscopic Predictions

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of experimental data in their fundamental formulation. These methods can provide highly accurate predictions of molecular energies and spectroscopic properties.

For this compound, ab initio calculations, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, can be used to obtain benchmark energetic data. These high-level calculations can refine the energetic ordering of conformers predicted by DFT.

Spectroscopic predictions are another key application of ab initio methods. Time-dependent DFT (TD-DFT) is a common approach for predicting UV-Vis absorption spectra. rsc.org For this compound, TD-DFT could predict the wavelengths of maximum absorption, which are related to electronic transitions within the molecule, primarily involving the nitroaromatic chromophore. Studies on other aromatic compounds have demonstrated the utility of these methods in rationalizing their optical properties. rsc.org

Furthermore, ab initio calculations can predict vibrational spectra (infrared and Raman), which correspond to the vibrational modes of the molecule. Comparing these predicted spectra with experimental data can help in the structural characterization of the compound. Ab initio methods have been successfully used to predict excited-state and polaron effects in materials, which could be extended to understand the photoexcited dynamics of this compound. nih.gov

Molecular Dynamics Simulations for Solvent Effects and Conformational Landscapes

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of a molecular system. MD simulations can provide detailed insights into the influence of the solvent on the conformational landscape of this compound.

In an MD simulation, the atoms and molecules are allowed to interact for a period of time, and their trajectories are calculated by solving Newton's equations of motion. This approach allows for the exploration of the conformational space of a molecule in a solvent, providing a more realistic picture than gas-phase quantum chemical calculations. MD simulations have been used to study the solubilization of drugs by surfactants and cosolvents, a process relevant to the ethoxylated structure of the target molecule. nih.gov

For this compound, MD simulations in various solvents (e.g., water, ethanol (B145695), non-polar solvents) would reveal how the solvent molecules arrange themselves around the solute and how this affects its preferred conformation. The ethoxy chain is flexible, and its conformation is likely to be influenced by hydrogen bonding with protic solvents or by hydrophobic interactions in aqueous environments. Studies on ethoxylated surfactants have shown that these molecules can significantly alter the properties of interfaces, a behavior that is driven by solvent interactions. bohrium.com

By analyzing the trajectories from MD simulations, it is possible to construct a free energy landscape of the molecule as a function of its key dihedral angles. This landscape provides a statistical view of the conformational preferences of the molecule in a given solvent. MD simulations can also be used to understand the aggregation behavior of molecules like this compound, particularly if they exhibit surfactant-like properties.

Intermolecular Interaction Studies and Model Systems for Supramolecular Assemblies

The intermolecular interactions of this compound are crucial for understanding its bulk properties and its potential to form supramolecular assemblies. The molecule possesses several functional groups capable of engaging in various non-covalent interactions.

The nitro group is a strong electron-withdrawing group and can participate in dipole-dipole interactions and act as a hydrogen bond acceptor. mdpi.comresearchgate.net The ether oxygens in the ethoxyethanol chain are also hydrogen bond acceptors. The terminal hydroxyl group can act as both a hydrogen bond donor and acceptor. The aromatic ring can engage in π-π stacking interactions with other aromatic systems.

Computational studies on para-substituted nitrobenzene derivatives have shown that intermolecular interactions in the crystalline state can influence the geometry of the nitro group. mdpi.comresearchgate.net Similarly, the packing of this compound in the solid state will be dictated by a balance of these various intermolecular forces.

Model systems can be computationally designed to study specific interactions. For example, the interaction energy between two this compound molecules in different orientations could be calculated using high-level quantum chemical methods to understand the preferred dimerization modes. Research on interactions involving aromatic rings has shown that substituent effects can be understood in terms of direct, local interactions. acs.org

Quantitative Structure-Property Relationship (QSPR) Modeling for Predicting Material Characteristics of this compound Derivatives

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to correlate the structural features of molecules with their macroscopic properties. mdpi.com This approach can be used to predict the material characteristics of derivatives of this compound without the need for experimental synthesis and measurement for every compound. researchgate.net

To build a QSPR model, a dataset of molecules with known properties is required. For derivatives of this compound, these properties could include melting point, boiling point, solubility, or even more complex material properties if they were to be used in specific applications.

The first step in QSPR modeling is the calculation of molecular descriptors for each molecule in the dataset. These descriptors are numerical values that encode different aspects of the molecular structure, such as constitutional, topological, geometrical, and electronic features.

Once the descriptors are calculated, statistical methods like multiple linear regression, partial least squares, or machine learning algorithms are used to build a mathematical model that relates the descriptors to the property of interest. This model can then be used to predict the property for new, untested derivatives of this compound. QSPR models have been successfully developed for predicting various properties of nitro compounds. nih.gov

Applications in Materials Science and Advanced Chemical Systems

Role of 2-[2-(4-nitrophenoxy)ethoxy]ethanol as a Building Block for Polymeric and Oligomeric Systems.google.combhu.ac.in

The presence of a terminal hydroxyl group allows this compound to act as a monofunctional initiator or chain extender in polymerization reactions. google.com This is particularly relevant in the synthesis of polyurethanes, where the hydroxyl group can react with isocyanate functionalities. google.combhu.ac.in By incorporating this molecule, the resulting polyurethane can be endowed with specific properties derived from the nitrophenoxy group, such as altered polarity, enhanced thermal stability, or specific optical characteristics.

In the formation of oligomeric systems, this compound can be used to control the chain length and introduce a specific end-group. These oligomers can then be utilized as precursors for more complex macromolecular architectures or as additives to modify the properties of existing polymer systems. The ability to precisely introduce the 4-nitrophenoxy moiety allows for the tailoring of polymer properties for specific applications.

Integration into Liquid Crystalline Phases and Optoelectronic Materials

The rigid, polar nature of the 4-nitrophenyl group in this compound makes it a candidate for incorporation into liquid crystalline structures. Liquid crystals are materials that exhibit properties between those of conventional liquids and those of solid crystals. The introduction of this molecule can influence the mesophase behavior and the electro-optical switching properties of the liquid crystalline material.

In the realm of optoelectronics, the nitroaromatic system is of particular interest due to its electron-withdrawing nature, which can lead to significant nonlinear optical (NLO) properties. Materials exhibiting NLO behavior are crucial for applications in optical communications, data storage, and optical signal processing. Derivatives of this compound can be synthesized to enhance these NLO properties, making them promising components for advanced optoelectronic devices.

Application as an Intermediate in Multi-Step Organic Syntheses for Complex Molecular Architectures.sigmaaldrich.comrsc.org

The reactivity of the hydroxyl group and the potential for modification of the nitro group make this compound a versatile intermediate in multi-step organic synthesis. sigmaaldrich.comrsc.org The hydroxyl group can be readily converted into other functional groups, such as halides or tosylates, to facilitate subsequent nucleophilic substitution reactions. rsc.org

Furthermore, the nitro group can be reduced to an amino group, which opens up a wide array of synthetic possibilities, including the formation of amides, imines, and diazonium salts. This versatility allows for the construction of complex molecules with precisely defined architectures and functionalities. For instance, it can be a precursor in the synthesis of specialized ligands for metal complexes or in the creation of molecules for molecular recognition studies.

Development of Chemical Sensors and Electrocatalytic Materials Incorporating this compound Derivatives.mdpi.com

The electrochemical properties of the nitrophenyl group are central to its application in chemical sensors. The nitro group can be electrochemically reduced, and the potential at which this reduction occurs can be influenced by the surrounding chemical environment. This principle can be harnessed to develop sensors for the detection of various analytes. For example, a sensor's surface can be modified with a derivative of this compound, and changes in the reduction potential upon interaction with a target analyte can be measured.

In electrocatalysis, materials derived from this compound can be used to facilitate or enhance the rate of electrochemical reactions. The electron-withdrawing nature of the nitro group can influence the electronic properties of a catalyst, thereby improving its activity and selectivity. These materials could find applications in areas such as energy conversion and storage, and environmental remediation.

Role in Modulating Reaction Environments and as a Component in Specialized Chemical Systems

Beyond its role as a reactive building block, this compound and its derivatives can be employed to modulate reaction environments. The polarity imparted by the nitro and hydroxyl groups, combined with the flexibility of the ethoxy linkage, can influence the solubility of reactants and the transition states of chemical reactions, thereby affecting reaction rates and product distributions.

In specialized chemical systems, this compound can act as a phase-transfer catalyst or as a component in self-assembling systems like micelles or vesicles. The amphiphilic nature of certain derivatives, possessing both polar and nonpolar regions, allows them to organize at interfaces and in solution to create unique microenvironments for chemical processes.

Environmental and Green Chemistry Perspectives on the Academic Study of 2 2 4 Nitrophenoxy Ethoxy Ethanol

Pathways of Environmental Degradation and Transformation Mechanisms in Abiotic Systems

Abiotic degradation involves the breakdown of chemical compounds through non-biological processes such as photolysis (degradation by light) and hydrolysis (reaction with water). For 2-[2-(4-nitrophenoxy)ethoxy]ethanol, these pathways are dictated by the chemical characteristics of its nitrophenoxy and ethoxy ethanol (B145695) moieties.

The primary site for abiotic degradation is expected to be the 4-nitrophenol (B140041) group. Nitroaromatic compounds are known to be susceptible to photodegradation. nih.govasm.org Studies on 4-nitrophenol, a structurally related compound, show that it can be degraded under UV or simulated sunlight irradiation, often facilitated by photocatalysts like titanium dioxide (TiO2). frontiersin.orgnih.govnih.gov The degradation process is typically initiated by the generation of highly reactive hydroxyl radicals, which attack the aromatic ring, leading to its eventual cleavage and mineralization. nih.govnih.gov While complete degradation can be achieved, it may require repeated treatments, as intermediate compounds formed during the process can sometimes be more toxic than the parent compound. frontiersin.orgnih.gov

The ether linkages in the ethoxy-ethanol chain are generally stable and resistant to hydrolysis under typical environmental pH conditions (pH 4-9). Therefore, significant degradation via hydrolysis in natural waters is not anticipated to be a primary transformation pathway for this compound.

Table 1: Potential Abiotic Degradation Pathways

Degradation Pathway Affected Structural Moiety Description
Photolysis 4-Nitrophenoxy group The nitroaromatic ring is susceptible to attack by photochemically-produced radicals, leading to ring-opening and mineralization. This is likely the main abiotic degradation route.

| Hydrolysis | Ethoxy-ethanol chain | The ether bonds are generally stable under typical environmental conditions and are not expected to undergo significant hydrolysis. |

Academic Studies on Biotransformation Mechanisms by Microorganisms

Biotransformation, or biodegradation, is the breakdown of organic matter by microorganisms, which is a crucial process for removing chemicals from the environment. emanresearch.org While no studies have specifically detailed the microbial degradation of this compound, the metabolic pathways for its constituent parts have been extensively studied. nih.govbibliotekanauki.pl Bacteria, in particular, have evolved diverse strategies to metabolize both nitroaromatic compounds and ethoxylated substances. nih.govnm.gov

The degradation of this molecule by microorganisms could be initiated at two key points:

Attack on the Nitroaromatic Moiety: The electron-withdrawing nature of the nitro group makes nitroaromatic compounds generally resistant to oxidative degradation. nih.gov However, numerous microorganisms have developed pathways to overcome this. nih.govresearchgate.net Common strategies include:

Reduction of the nitro group: Anaerobic bacteria can reduce the nitro group (-NO₂) to a nitroso (-NO), hydroxylamino (-NHOH), and finally an amino (-NH₂) group. nih.gov

Oxidative removal: Aerobic bacteria may utilize monooxygenase or dioxygenase enzymes to hydroxylate the aromatic ring, which can lead to the elimination of the nitro group as nitrite (B80452) and subsequent ring cleavage. nih.gov

Attack on the Ethoxylated Chain: The [2-(2-phenoxy)ethoxy]ethanol portion of the molecule is a type of alcohol ethoxylate. The biodegradation of such chains is well-documented. bibliotekanauki.plnih.gov The primary mechanisms include:

Central Fission: Scission of the ether bond in the middle of the ethoxylate chain, releasing polyethylene (B3416737) glycol (PEG) fragments. nih.gov

Terminal Oxidation: Oxidation of the terminal alcohol group to a carboxylic acid, followed by a stepwise shortening of the ethoxylate chain. nm.gov

It is likely that a consortium of microorganisms would be required for the complete mineralization of this compound, with different species specializing in the degradation of the aromatic and aliphatic parts of the molecule. nm.gov

Development of Sustainable Synthetic Routes for this compound

The most direct and widely used method for synthesizing ethers like this compound is the Williamson ether synthesis. wikipedia.org This reaction involves the nucleophilic substitution (SN2) of a halide by an alkoxide ion. wikipedia.orgmasterorganicchemistry.com

In a typical synthesis, 4-nitrophenol is first deprotonated by a base (like sodium hydroxide) to form the sodium 4-nitrophenoxide salt. This nucleophilic salt then reacts with an alkyl halide, such as 2-(2-chloroethoxy)ethanol, to form the final ether product and a salt byproduct (sodium chloride). wvu.eduoxfordreference.com

Reaction Scheme: Step 1 (Deprotonation): 4-Nitrophenol + NaOH → Sodium 4-nitrophenoxide + H₂O Step 2 (Substitution): Sodium 4-nitrophenoxide + 2-(2-Chloroethoxy)ethanol → this compound + NaCl

From a green chemistry perspective, this traditional route has drawbacks, including the use of stoichiometric amounts of base and the generation of salt waste. More sustainable approaches to similar syntheses have been explored:

Phase-Transfer Catalysis: Using a phase-transfer catalyst can improve reaction efficiency and allow for the use of weaker bases like potassium carbonate, reducing waste. jk-sci.com

Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives is a key goal. For the related synthesis of phenoxyethanol, reacting phenol (B47542) with ethylene (B1197577) carbonate has been explored as a "green chemistry" approach, although it can be challenged by byproduct formation. google.comgoogle.com

Assessment of Atom Economy and E-Factor in the Synthesis of this compound

Green chemistry metrics like Atom Economy and the Environmental Factor (E-Factor) are used to quantitatively assess the efficiency and environmental impact of a chemical reaction. greenchemistry-toolkit.org

Atom Economy calculates the proportion of reactant atoms that are incorporated into the desired product. rsc.org An ideal, 100% atom-economical reaction produces no byproducts.

E-Factor is the ratio of the mass of waste generated to the mass of the desired product. A lower E-factor signifies less waste and a greener process.

For the proposed Williamson ether synthesis of this compound, we can calculate these metrics assuming a 100% theoretical yield.

Table 2: Atom Economy Calculation

Species Formula Molecular Weight ( g/mol ) Role
4-Nitrophenol C₆H₅NO₃ 139.11 Reactant
2-(2-Chloroethoxy)ethanol C₄H₉ClO₂ 124.57 Reactant
Sodium Hydroxide (B78521) NaOH 40.00 Reactant
Total Reactant Mass 303.68
This compound C₁₀H₁₃NO₄ 227.21 Desired Product
Sodium Chloride NaCl 58.44 Waste Byproduct
Water H₂O 18.02 Waste Byproduct

| Total Product Mass | | 303.67 | |

Atom Economy Calculation:

Generated code

E-Factor = (Total Mass of Waste / Mass of Desired Product) Total Waste Mass = Mass of NaCl + Mass of H₂O = 58.44 + 18.02 = 76.46 g/mol E-Factor = 76.46 / 227.21 = 0.34

Generated code

Future Research Directions and Emerging Paradigms in the Study of 2 2 4 Nitrophenoxy Ethoxy Ethanol

Exploration of Novel Catalytic Transformations Mediated by 2-[2-(4-nitrophenoxy)ethoxy]ethanol Derivatives

Future research is anticipated to explore the derivatization of this compound to create novel catalysts. The presence of the nitro group, ether linkages, and a terminal hydroxyl group provides multiple sites for modification. For instance, the reduction of the nitro group to an amine would yield a derivative capable of participating in or directing a variety of catalytic reactions, including C-C and C-N bond formation. The terminal hydroxyl group could be functionalized to immobilize the molecule onto solid supports, creating heterogeneous catalysts that are easily separable and recyclable. Investigations into the catalytic activity of metal complexes coordinated to derivatives of this compound are also a promising area. These new catalytic systems could find applications in fine chemical synthesis, polymerization reactions, and environmentally benign chemical transformations.

Integration into Advanced Functional Systems for Chemical Sensing and Energy Applications

The integration of this compound and its analogues into advanced functional systems represents a significant area of future research. In the realm of chemical sensing, the electron-withdrawing nature of the nitrophenyl group can be exploited. Modifications to the molecule could lead to chromogenic or fluorogenic sensors that exhibit a detectable response upon interaction with specific analytes. For example, the development of sensors for metal ions, anions, or neutral molecules could be achieved by incorporating specific recognition motifs into the this compound backbone.

In the context of energy applications, derivatives of this compound could be investigated as components in dye-sensitized solar cells (DSSCs) or as redox-active materials in batteries. The aromatic and nitro functionalities suggest that these molecules could have interesting electronic and photophysical properties that, with appropriate molecular engineering, could be harnessed for energy conversion and storage.

High-Throughput Screening Methodologies for Structure-Property Relationships in Novel Analogues

To accelerate the discovery of new applications for this compound derivatives, high-throughput screening (HTS) methodologies will be indispensable. The generation of a combinatorial library of analogues, where the aromatic ring, the ethoxy linker, and the terminal alcohol are systematically varied, would provide a diverse set of compounds for screening. HTS techniques could then be employed to rapidly assess the properties of these analogues for a range of applications, such as catalytic activity, sensing capabilities, or biological interactions. The vast amount of data generated from HTS will be crucial for establishing robust structure-property relationships, which will, in turn, guide the rational design of new molecules with optimized performance.

Advanced Theoretical Modeling for Predictive Synthesis and Rational Materials Design

Advanced theoretical modeling and computational chemistry are set to play a pivotal role in the future study of this compound. Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to predict the geometric and electronic structures of the molecule and its derivatives. These calculations can provide insights into its reactivity, spectroscopic properties, and interaction with other molecules. Furthermore, molecular dynamics simulations can be employed to study the conformational landscape of the molecule and its behavior in different solvent environments. This predictive power of theoretical modeling will be instrumental in guiding synthetic efforts towards the most promising candidate molecules for specific applications, thereby saving significant time and resources in the laboratory.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-[2-(4-nitrophenoxy)ethoxy]ethanol in a laboratory setting?

  • Methodology : A two-step synthesis is typical. First, react 4-nitrophenol with a diethylene glycol derivative (e.g., 2-chloroethoxyethanol) under alkaline conditions to form the ether linkage. Purify intermediates via recrystallization or column chromatography. Second, confirm the structure using spectroscopic techniques (e.g., compare NMR peaks to reference data for similar compounds like 2-(4-nitrophenoxy)ethanol ). Optimize reaction time and temperature to minimize by-products, as demonstrated in analogous glycol ether syntheses .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic techniques?

  • Methodology :

  • NMR : Compare 1^1H NMR peaks to expected shifts (e.g., aromatic protons at δ 7.5–8.5 ppm for the nitrophenyl group; ethoxy protons at δ 3.5–4.0 ppm) .

  • IR : Identify key functional groups (e.g., nitro group stretching at ~1520 cm1^{-1}, ether C-O-C at ~1100 cm1^{-1}) .

  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 212 for C10_{10}H13_{13}NO5_5) .

  • HPLC/GC : Quantify purity using retention time comparisons with standards .

    TechniqueKey Data PointsReference
    1^1H NMRδ 8.2 (d, 2H, Ar-H), δ 4.1 (t, 2H, OCH2_2)
    IR1520 cm1^{-1} (NO2_2), 1100 cm1^{-1} (C-O-C)

Q. What safety protocols should be implemented when handling this compound due to its potential reproductive toxicity?

  • Methodology :

  • Use fume hoods and personal protective equipment (PPE) to minimize inhalation or dermal exposure.
  • Monitor workplace air concentrations to ensure they remain below recommended thresholds (e.g., <1 ppm for similar glycol ethers) .
  • Conduct regular health screenings for reproductive toxicity, especially for personnel of childbearing age, as advised in toxicological guidelines for structurally related compounds .

Advanced Research Questions

Q. How can researchers optimize the reaction conditions to improve the yield of this compound while minimizing by-product formation?

  • Methodology :

  • Perform a fractional factorial design to test variables: catalyst concentration (e.g., K2_2CO3_3), solvent polarity (e.g., DMF vs. acetone), and reaction temperature (60–100°C).
  • Use HPLC to quantify by-products (e.g., unreacted 4-nitrophenol) and calculate yield improvements.
  • Reference optimization strategies from analogous etherification reactions, where elevated temperatures (~80°C) and polar aprotic solvents increased yields by 20–30% .

Q. What strategies are effective in resolving discrepancies between computational predictions and experimental data (e.g., spectral analysis) for this compound?

  • Methodology :

  • Cross-validate computational models (e.g., DFT for NMR chemical shifts) with experimental data. Adjust solvent effects in simulations if deviations occur in polar solvents .
  • Use high-resolution mass spectrometry (HRMS) to confirm molecular formulas when theoretical and observed masses conflict .
  • Consult multi-technique datasets (e.g., IR + Raman) to resolve ambiguous spectral assignments, as demonstrated in studies of nitroaromatic compounds .

Q. How should researchers design experiments to investigate the solvent effects on the reactivity of this compound in nucleophilic substitution reactions?

  • Methodology :

  • Test reactivity in solvents of varying polarity (e.g., water, ethanol, DMSO) under controlled conditions (e.g., 25°C, 1 atm).
  • Monitor reaction progress via TLC or in-situ FTIR to track nitro group reduction or ether cleavage.
  • Apply Eyring plot analysis to correlate solvent dielectric constant with reaction rate, referencing kinetic studies on similar ethoxyethanol derivatives .

Q. What analytical approaches are recommended to confirm the presence of trace impurities in this compound samples, and how should their impact on downstream applications be assessed?

  • Methodology :

  • LC-MS/MS : Identify impurities (e.g., residual 4-nitrophenol) at ppm levels using selective ion monitoring .
  • Accelerated Stability Testing : Heat samples to 40°C for 4 weeks and analyze degradation products via GC-MS .
  • Bioassay Correlation : Test impurity fractions in cell-based assays (e.g., cytotoxicity) to evaluate biological impact, as recommended in toxicological profiles for glycol ethers .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-[2-(4-nitrophenoxy)ethoxy]ethanol
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Reactant of Route 2
2-[2-(4-nitrophenoxy)ethoxy]ethanol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.